Methylnaphthidate Hydrochloride
Overview
Description
Methylnaphthidate Hydrochloride, also known as HDMP-28 HCl, is a piperidine-based stimulant drug . It is closely related to methylphenidate, but with the benzene ring replaced by naphthalene . It is a potent dopamine reuptake inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C18 H21 N O2 . Cl H . It has a molecular weight of 319.83 .
Scientific Research Applications
Neurobehavioral Disorder Treatment
Methylnaphthidate Hydrochloride, commonly known as Methylphenidate (MP), is primarily recognized for its effectiveness in treating Attention-Deficit/Hyperactivity Disorder (ADHD), a neurobehavioral disorder characterized by inattention, hyperactivity, and distractibility. It functions by blocking dopamine transporters (DAT), which are responsible for removing dopamine (DA) from synapses. This blockade results in increased extracellular DA, contributing to MP's therapeutic properties. However, the detailed mechanisms by which DA increases improve ADHD symptoms are not fully understood. Research involving positron emission tomography (PET) has demonstrated that MP blocks DAT, leading to DA increases that are greater in the presence of salient stimuli compared to neutral stimuli. This finding suggests that MP enhances the saliency of stimuli that typically elicit weak responses, thereby potentially improving attention and interest, which could contribute to improved school performance (Volkow et al., 2005).
Impact on Myopia Development
Methylphenidate (MPH) Hydrochloride's impact on myopia (near-sightedness) in children diagnosed with ADHD has been a subject of investigation. There have been concerns about the potential association of MPH therapy with an increased risk of refractive disorders. A study aimed to assess the effects of MPH therapy on myopic shifts in refraction in ADHD children (Gurlevik, Kara, & Yaşar, 2021).
Dopaminergic Effects in Cocaine Addiction
Research has also explored the effects of methylphenidate on brain activity in individuals with cocaine use disorder (CUD). As an indirect dopamine agonist, MPH has shown some positive effects in CUD subjects, such as improved stop signal reaction times associated with better control/inhibition. Functional MRI (fMRI) studies suggest that MPH tends to normalize network properties in CUD subjects, providing additional evidence for potential benefits in treating cocaine addiction (Rish, Bashivan, Cecchi, & Goldstein, 2016).
Genetic Strain Differences in Response
The effects of methylphenidate on different rat strains and ages have been studied to understand its impact on neuronal function and formation. The study found significant response differences among rat strains and ages to acute and chronic MPD administration, indicating that MPD may affect the same neuronal circuit differently in each strain and age (Yang, Cuellar, Swann, & Dafny, 2011).
Subchronic Administration Effects
Research on subchronic administration of MPH in prepubertal mice showed that MPH-pretreated mice were more exploratory and less fearful, with less anxiety and no significant difference in performance in spatial learning tasks. This indicates the significant effects of MPH on later behavior, particularly in reducing fear and anxiety and increasing exploration (Carrey, McFadyen, & Brown, 2000).
Mechanism of Action
Methylnaphthidate Hydrochloride, also known as HDMP-28 Hydrochloride, is a piperidine-based stimulant drug . It is closely related to methylphenidate, but with the benzene ring replaced by naphthalene . This article provides a comprehensive overview of the mechanism of action of this compound.
Target of Action
The primary targets of this compound are the dopamine and norepinephrine transporters . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, two neurotransmitters that are essential for various brain functions .
Mode of Action
this compound acts as a potent dopamine reuptake inhibitor . It non-competitively blocks the reuptake of dopamine and norepinephrine into the terminal by blocking the dopamine transporter (DAT) and norepinephrine transporter (NAT), thereby increasing levels of dopamine and norepinephrine in the synaptic cleft . This results in prolonged action of these neurotransmitters .
Biochemical Pathways
The increased presence of dopamine and norepinephrine in the synaptic cleft affects various biochemical pathways. It leads to increased stimulation of dopamine and norepinephrine receptors, which can result in enhanced cognitive function, reduced impulsivity, and improved attention .
Pharmacokinetics
this compound has a short duration of action . It is absorbed well from the gastrointestinal tract and easily passes to the brain . The maximum drug concentration after oral administration occurs at about 2 hours . Due to extensive first-pass metabolism, the bioavailability of this compound is low .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced cognitive function, reduced impulsivity, and improved attention . These effects are primarily due to the increased presence and prolonged action of dopamine and norepinephrine in the synaptic cleft .
Biochemical Analysis
Biochemical Properties
Methylnaphthidate Hydrochloride acts primarily as a dopamine reuptake inhibitor . This means it interacts with the dopamine transporter, blocking the reuptake of dopamine and thereby increasing the presence of this neurotransmitter in the extraneuronal space .
Cellular Effects
It’s structurally similar compound, Methylphenidate, has been shown to alter intra-/extracellular neurotransmitter levels, down-regulate certain genes, and enhance cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a dopamine reuptake inhibitor . By blocking the reuptake of dopamine, it increases the presence of this neurotransmitter in the extraneuronal space, prolonging its action .
Temporal Effects in Laboratory Settings
It’s structurally similar compound, Methylphenidate, has been shown to have a short duration of action .
Dosage Effects in Animal Models
Studies on Methylphenidate have shown that low doses selectively activate neurotransmission within the prefrontal cortex, improving clinical efficacy and preventing side effects .
Metabolic Pathways
As a dopamine reuptake inhibitor, it likely interacts with the metabolic pathways of dopamine .
Transport and Distribution
It’s structurally similar compound, Methylphenidate, is known to be localized to dopamine-rich areas, particularly in the prefrontal cortex .
Subcellular Localization
Given its role as a dopamine reuptake inhibitor, it is likely to be found in areas of the cell where dopamine transporters are present .
Properties
IUPAC Name |
methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15;/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3;1H/t16-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASHBICTXRCLDI-GBNZRNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219915-69-2 | |
Record name | 2-Piperidineacetic acid, α-2-naphthalenyl-, methyl ester, hydrochloride (1:1), (αR,2R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219915-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylnaphthidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219915692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYLNAPHTHIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET702R5L30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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